2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
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Overview
Description
2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is an organic compound with a complex structure, characterized by the presence of fluorine atoms, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-[(4-methylphenyl)sulfonyl]aniline.
Activation of Carboxylic Acid: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 4-[(4-methylphenyl)sulfonyl]aniline to form the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: 2,6-difluorobenzoic acid and 4-[(4-methylphenyl)sulfonyl]aniline.
Scientific Research Applications
Chemistry
In chemistry, 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the sulfonyl group is known to interact with biological targets, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine atoms can improve properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity. The sulfonyl group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-phenylbenzenecarboxamide: Lacks the sulfonyl group, which may reduce its biological activity.
N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide: Lacks the fluorine atoms, which can affect its chemical properties and interactions.
2,6-difluoro-N-{4-[(4-chlorophenyl)sulfonyl]phenyl}benzenecarboxamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
Uniqueness
2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is unique due to the combination of fluorine atoms and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO3S/c1-13-5-9-15(10-6-13)27(25,26)16-11-7-14(8-12-16)23-20(24)19-17(21)3-2-4-18(19)22/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAZCHWSHQVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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